molecular formula C16H14ClN5O2S B2816533 5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2415503-32-9

5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2816533
CAS No.: 2415503-32-9
M. Wt: 375.83
InChI Key: ISIBRFDFDKFSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole ring fused with a piperidine ring, which is further substituted with a chloropyrimidine group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by cyclization to form the benzothiadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the chloropyrimidine group is attached via an ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with various enzymes and receptors, modulating their activity. The chloropyrimidine group may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole stands out due to its complex structure, which combines multiple functional groups and rings. This complexity enhances its versatility and potential for various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c17-11-8-18-16(19-9-11)24-12-3-5-22(6-4-12)15(23)10-1-2-13-14(7-10)21-25-20-13/h1-2,7-9,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBRFDFDKFSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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